Dihexadecyl dimethyl ammonium chloride
Overview
Description
Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC), which is a type of cationic surfactant. These compounds are known for their disinfectant properties and are widely used in various applications, including in oilfields, papermaking, water treatment, medicine, and cosmetics . They are characterized by their high positive charge density and the ability to form micelles in solution .
Synthesis Analysis
The synthesis of quaternary ammonium compounds like dihexadecyl dimethyl ammonium chloride typically involves the reaction of tertiary amines with alkylating agents. For example, dimethyl diallyl ammonium chloride can be synthesized using dimethyl amine and allyl chloride as raw materials through a double liquid phase and a two-step process . The reaction conditions, such as the molar ratio of reactants and temperature, are crucial for achieving high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of dihexadecyl dimethyl ammonium chloride consists of two long hexadecyl chains attached to a nitrogen atom, which is also bonded to two methyl groups, making it a quaternary ammonium ion. This structure contributes to its surfactant properties, as the long hydrophobic tails provide the ability to associate with non-polar substances, while the positively charged head group allows for solubility in water .
Chemical Reactions Analysis
Quaternary ammonium compounds like dihexadecyl dimethyl ammonium chloride can participate in various chemical reactions, particularly those involving their quaternary nitrogen center. They can interact with anionic species, including anionic surfactants and polymers, leading to the formation of complexes or precipitates. These interactions are often utilized in applications such as water treatment and disinfection .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihexadecyl dimethyl ammonium chloride are influenced by its amphiphilic nature. It has the ability to reduce surface and interfacial tension, which is a key characteristic of surfactants. This compound can form micelles in solution, which is a process that can be affected by factors such as temperature and the presence of other chemical species . The adsorption and aggregation behavior of similar quaternary ammonium compounds in aqueous solutions have been extensively studied, revealing the importance of intermolecular forces such as hydrogen bonding in their self-assembly processes .
Scientific Research Applications
Cosmetic Products: Rheological Behavior
Dihexadecyl dimethyl ammonium chloride (DDAC) impacts the rheological properties of cosmetic products. When added to behenyl trimethyl ammonium chloride/1-hexadecanol/water ternary systems, DDAC disrupts alpha gel structures, forming highly stable vesicles. This alteration in rheological behavior aids in improving the long-term stability of cosmetic products and offers a method to control product consistency (Akatsuka, Ohara, & Otsubo, 2006).
Nanocomposites: Structural and Thermal Properties
DDAC alters the structural and thermal properties of poly(lactic acid) (PLA) nanocomposites. The inclusion of DDAC and other organoclays in PLA nanocomposites influences clay dispersion, crystallinity, and thermal behavior. This indicates DDAC's role in enhancing material properties in nanocomposite applications (Alves et al., 2019).
Environmental Impact: Sorption to Municipal Sludge
DDAC demonstrates notable sorptive behavior to various forms of municipal sludge. Its adsorption correlates with its hydrophobicity and is influenced by factors like pH and sludge characteristics. This study is vital for assessing DDAC's environmental fate and potential human and ecological health impacts (Ismail, Tezel, & Pavlostathis, 2010).
Optically Active Surfactants: Synthesis and Characterization
DDAC has been studied for use as an optically active surfactant in enantioselective micellar catalysis. Its surface and aggregation behavior in aqueous media indicate potential applications in specific catalytic processes, emphasizing the role of surfactant structure in micelle formation (Diego‐Castro, Hailes, & Lawrence, 2001).
Antimicrobial Coatings: Cotton Treatment
DDAC's application in antimicrobial coatings, particularly for cotton fibers, shows significant bacterial inactivation capabilities. Its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential in medical and hygiene-related textiles (Liu et al., 2013).
Surfactant Systems: Aggregate Formation
DDAC's role in the formation of various aggregates in mixed surfactant systems demonstrates its potential in manipulating the physical properties of solutions. This can be relevant in processes like emulsion formulation and drug delivery systems (Ogata et al., 2022).
Gemini Surfactant: Synthesis and Performance
DDAC serves as a component in the synthesis of Gemini surfactants. Its properties, like the critical micelle concentration and combination with counter-ions, are crucial for applications in detergents and personal care products (Liu Fa, 2016).
Surface Activity: Dispersive Properties
DDAC's effect on the surface activity and dispersive properties of solutions suggests its potential in formulations requiring controlled surface tension, such as in coatings and paints (Liu et al., 2017).
Polymerization Processes
In the field of polymer science, DDAC plays a role in dispersion polymerization processes, influencing the reactivity ratios and intrinsic viscosity of polymers. This is significant for developing specific polymer properties for industrial applications (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
dihexadecyl(dimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051461 | |
Record name | Dihexadecyldimethylammonium chloride | |
Source | EPA DSSTox | |
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Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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Product Name |
Dihexadecyl dimethyl ammonium chloride | |
CAS RN |
1812-53-9, 68002-59-5 | |
Record name | Dicetyldimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dicetyldimonium chloride | |
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Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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Record name | Aliquat 206 | |
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Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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Record name | Dihexadecyldimethylammonium chloride | |
Source | EPA DSSTox | |
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Record name | Dihexadecyldimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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Record name | DICETYLDIMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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